4-Bromopentane-2,3-dione
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Overview
Description
4-Bromo-pentane-2,3-dione is an organic compound with the molecular formula C5H7BrO2 It is a brominated derivative of pentane-2,3-dione, characterized by the presence of a bromine atom at the fourth carbon position
Scientific Research Applications
4-Bromo-pentane-2,3-dione has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
It’s known that many similar compounds interact with various enzymes and proteins within the cell, altering their function and leading to changes in cellular processes .
Mode of Action
This can lead to the modification of these molecules and alter their function .
Biochemical Pathways
Similar compounds have been shown to affect various pathways, including those involved in energy metabolism, signal transduction, and cell cycle regulation .
Pharmacokinetics
It’s known that similar compounds can be absorbed through the skin, lungs, and gastrointestinal tract, distributed throughout the body, metabolized by the liver, and excreted in urine and feces .
Result of Action
Similar compounds have been shown to cause various effects, including oxidative stress, dna damage, and cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-pentane-2,3-dione. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and reactivity. Additionally, the compound’s effect can be influenced by the physiological state of the organism, including its age, sex, health status, and genetic background .
Safety and Hazards
Future Directions
The future directions for the study of 4-Bromo-pentane-2,3-dione could involve exploring its potential applications in the synthesis of heterocyclic compounds . Additionally, developing eco-friendly synthetic strategies for compounds like 4-Bromo-pentane-2,3-dione could be another area of interest .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-pentane-2,3-dione typically involves the bromination of pentane-2,3-dione. One common method is the reaction of pentane-2,3-dione with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds as follows:
C5H8O2+Br2→C5H7BrO2+HBr
Industrial Production Methods: Industrial production of 4-Bromo-pentane-2,3-dione may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-pentane-2,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of 4-Bromo-pentane-2,3-dione can yield alcohols or other reduced products.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of substituted derivatives like 4-amino-pentane-2,3-dione.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Comparison with Similar Compounds
3-Bromo-2,4-pentanedione: Another brominated derivative with different substitution patterns.
4-Bromo-2,3-butanedione: A shorter chain analog with similar reactivity.
Uniqueness: 4-Bromo-pentane-2,3-dione is unique due to its specific bromination pattern, which imparts distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions makes it a valuable compound in synthetic chemistry and research.
Properties
IUPAC Name |
4-bromopentane-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c1-3(6)5(8)4(2)7/h3H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBQPPMMBOGTCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C(=O)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21619-25-0 |
Source
|
Record name | 4-bromopentane-2,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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